molecular formula C27H24O5 B13785732 Benzyl 2-[6,8-dimethyl-2-(4-methylphenyl)-4-oxo-chromen-3-yl]oxyacetate CAS No. 6846-96-4

Benzyl 2-[6,8-dimethyl-2-(4-methylphenyl)-4-oxo-chromen-3-yl]oxyacetate

Cat. No.: B13785732
CAS No.: 6846-96-4
M. Wt: 428.5 g/mol
InChI Key: URRSSEPNGJTXAO-UHFFFAOYSA-N
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Description

Benzyl 2-[6,8-dimethyl-2-(4-methylphenyl)-4-oxo-chromen-3-yl]oxyacetate is a synthetic chromen-4-one derivative characterized by a benzyl ester-linked acetoxy group at position 3 of the chromene core. Its structure includes:

  • 6,8-Dimethyl substituents: Enhance steric bulk and influence electronic properties.
  • 2-(4-Methylphenyl) group: Introduces aromaticity and lipophilicity.
  • 3-Oxyacetate benzyl ester: Provides hydrolytic stability and modulates solubility.

Properties

CAS No.

6846-96-4

Molecular Formula

C27H24O5

Molecular Weight

428.5 g/mol

IUPAC Name

benzyl 2-[6,8-dimethyl-2-(4-methylphenyl)-4-oxochromen-3-yl]oxyacetate

InChI

InChI=1S/C27H24O5/c1-17-9-11-21(12-10-17)26-27(24(29)22-14-18(2)13-19(3)25(22)32-26)31-16-23(28)30-15-20-7-5-4-6-8-20/h4-14H,15-16H2,1-3H3

InChI Key

URRSSEPNGJTXAO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=C(C(=O)C3=CC(=CC(=C3O2)C)C)OCC(=O)OCC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

The synthesis of Benzyl 2-[6,8-dimethyl-2-(4-methylphenyl)-4-oxo-chromen-3-yl]oxyacetate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 6,8-dimethyl-2-(4-methylphenyl)-4-oxo-chromen-3-yl acetate with benzyl alcohol under acidic conditions. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, at elevated temperatures to facilitate the esterification process .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Benzyl 2-[6,8-dimethyl-2-(4-methylphenyl)-4-oxo-chromen-3-yl]oxyacetate undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of Benzyl 2-[6,8-dimethyl-2-(4-methylphenyl)-4-oxo-chromen-3-yl]oxyacetate involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer properties could be due to the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Molecular Comparisons

Key analogues were identified from literature, focusing on substituent variations and molecular properties:

Table 1: Structural and Molecular Comparison
Compound Name Substituents Molecular Formula Molar Mass (g/mol) Key Notes
Target Compound : Benzyl 2-[6,8-dimethyl-2-(4-methylphenyl)-4-oxo-chromen-3-yl]oxyacetate 6,8-dimethyl; 2-(4-methylphenyl); 3-oxyacetate benzyl C₂₇H₂₈O₅ (calculated) 432.5 Higher lipophilicity due to dual methyl groups and aromatic substituents .
Analogue 1 : Benzyl [(2-methyl-4-oxo-3-phenoxy-4H-chromen-7-yl)oxy]acetate (CAS 329709-23-1) 2-methyl; 3-phenoxy; 7-oxyacetate benzyl C₂₅H₂₀O₆ (calculated) 416.4 Structural isomer; phenoxy group at position 3 reduces steric hindrance compared to 4-methylphenyl .
Analogue 2 : 2-(4-methylphenyl)-2-oxoethyl (3-bromo-4-methoxyphenyl)acetate 4-methylphenyl; 3-bromo-4-methoxyphenyl acetate C₁₈H₁₇BrO₄ 377.23 Bromine and methoxy groups increase electrophilic reactivity; lower molar mass due to absence of chromene core .

Substituent Effects on Physicochemical Properties

  • Lipophilicity: The target compound’s 6,8-dimethyl and 4-methylphenyl groups likely enhance lipid solubility compared to Analogue 1’s phenoxy group.
  • Stability : The benzyl ester in the target compound and Analogue 1 may confer hydrolytic stability, whereas Analogue 2’s α-keto ester could increase reactivity.
  • Synthetic Accessibility : Analogue 2’s simpler structure (lacking a chromene core) suggests easier synthesis compared to the target compound .

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